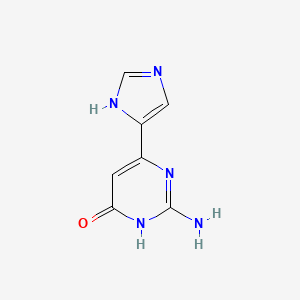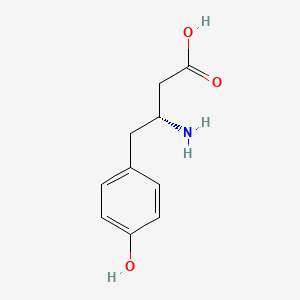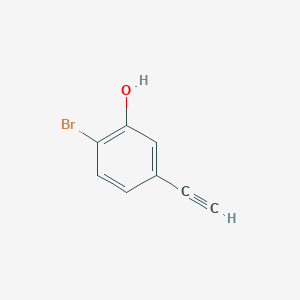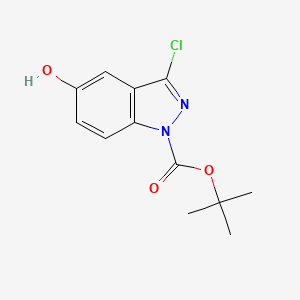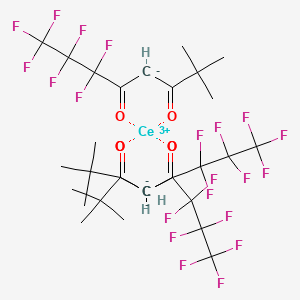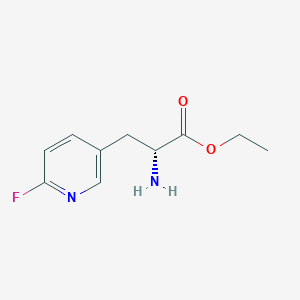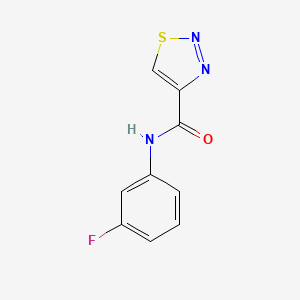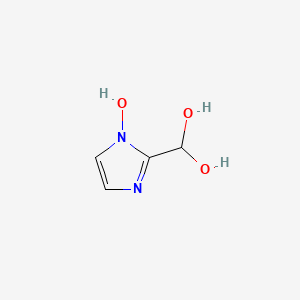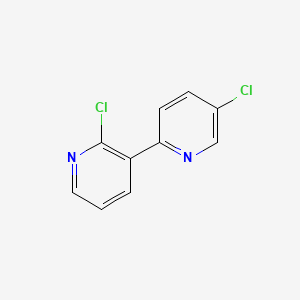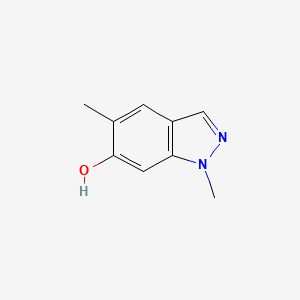
1-(6-Phenylpyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Phenylpyridin-2-yl)ethanol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a phenyl group at the 6-position and an ethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Phenylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the corresponding alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted under high pressure and temperature, using catalysts such as palladium on carbon or Raney nickel to facilitate the reduction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Phenylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(6-Phenylpyridin-2-yl)ethanone.
Reduction: 1-(6-Phenylpyridin-2-yl)ethane.
Substitution: 1-(6-Phenylpyridin-2-yl)ethyl chloride or bromide.
Applications De Recherche Scientifique
1-(6-Phenylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of 1-(6-Phenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(6-Phenylpyridin-2-yl)ethanol can be compared with other similar compounds, such as:
2-Phenylethanol: A simple aromatic alcohol with a similar structure but lacking the pyridine ring.
6-Phenyl-2-pyridinol: A compound with a hydroxyl group directly attached to the pyridine ring.
1-(6-Phenylpyridin-2-yl)ethanone: The oxidized form of this compound.
Uniqueness: The presence of both the phenyl and pyridine rings in this compound imparts unique chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form coordination complexes distinguishes it from simpler alcohols and pyridine derivatives.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-(6-phenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C13H13NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-10,15H,1H3 |
Clé InChI |
RWHSHQHGXOKKCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC(=N1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
